5-aminothiophen-3(2H)-one

Übersicht

Beschreibung

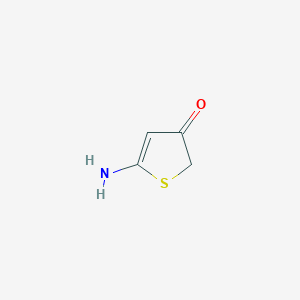

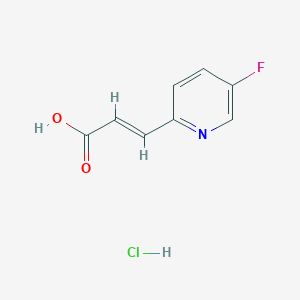

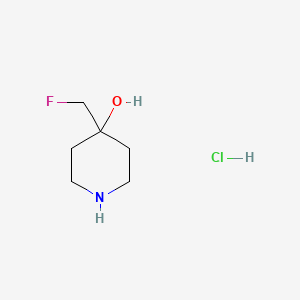

“5-aminothiophen-3(2H)-one” is a compound that would contain an amino group (-NH2) and a ketone group (=O) on a thiophene ring . Thiophene is a heterocyclic compound with a 5-membered ring made up of four carbon atoms and a sulfur atom .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through reactions involving organoboron compounds . These compounds are highly valuable building blocks in organic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a thiophene ring, which is a 5-membered ring with four carbon atoms and one sulfur atom . The “5-amino” part suggests an amino group (-NH2) attached to the 5th carbon of the ring, and the “3(2H)-one” part suggests a ketone group (=O) at the 3rd carbon .Wissenschaftliche Forschungsanwendungen

Role in Serotonergic System Studies

5-Aminothiophen-3(2H)-one, although not directly mentioned in the provided papers, is structurally related to compounds such as α-Methyl-L-tryptophan (α-MTrp), which have been utilized in research to study the brain's serotonergic system. These studies involve the measurement of α-MTrp uptake and its conversion to serotonin (5-HT) to determine brain 5-HT synthesis rates. This method has been applied in both animal studies and human clinical trials to understand normal and drug-altered 5-HT synthesis, with implications for understanding neuropsychiatric disorders (Diksic & Young, 2001).

Contribution to Tryptophan Metabolism Understanding

Research on tryptophan (Trp) metabolism, to which this compound is conceptually related, highlights the complex interaction between diet, gut microbiota, and the production of serotonin and other metabolites. Studies have shown that dietary Trp and its metabolites have significant effects on behavior, stress response, and neuroendocrinology, offering insights into the mechanisms behind dietary influences on brain function and mental health (Höglund, Øverli, & Winberg, 2019).

Insights into Amino Acid Signaling

Further research into amino acids like tryptophan, from which serotonin is derived, reveals their role as key signaling molecules across different biological kingdoms. This includes their impact on host-microbiome interactions, immune responses, and neurotransmission. Understanding the metabolism and signaling pathways of such amino acids provides valuable information for therapeutic strategies targeting intestinal and metabolic diseases (Grifka-Walk, Jenkins, & Kominsky, 2021).

Applications in Tissue Engineering and Wound Healing

Conducting polymers, which can be synthesized from precursors including thiophene derivatives, have shown promise in wound care and skin tissue engineering. Their electrical properties can be harnessed to accelerate wound healing, provide antibacterial effects, and enable controlled drug delivery. This innovative application of conducting polymers represents a significant advancement in medical materials science, with potential to improve patient outcomes in wound management and tissue repair (Talikowska, Fu, & Lisak, 2019).

Enhancement of Corrosion Protection

The application of conducting polymers for corrosion protection, including derivatives from thiophene, highlights their utility in extending the life and performance of metals and alloys. These polymers can provide barrier protection, controlled release of corrosion inhibitors, and anodic protection, showcasing their versatility and effectiveness in protecting industrial materials from degradation (Deshpande, Jadhav, Gelling, & Sazou, 2014).

Eigenschaften

IUPAC Name |

5-aminothiophen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS/c5-4-1-3(6)2-7-4/h1H,2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBSFSUVBVBPER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737766 | |

| Record name | 5-Aminothiophen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860753-58-8 | |

| Record name | 5-Aminothiophen-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Aminomethyl-6-boc-6-aza-spiro[3.4]octane](/img/structure/B1403217.png)

![Methyl 8-chloro-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carboxylate](/img/structure/B1403223.png)

![Ethyl 3-[2-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B1403224.png)

![2',4',5',7'-Tetrabromo-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B1403234.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(4-trifluoromethoxybenzyl)-1H-pyrazole](/img/structure/B1403238.png)